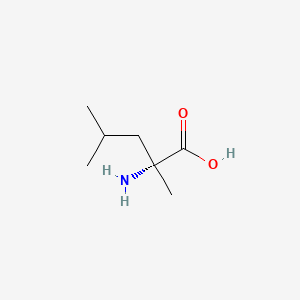

(R)-2-Amino-2,4-dimethylpentanoic acid

Descripción general

Descripción

®-2-Amino-2,4-dimethylpentanoic acid is an organic compound that belongs to the class of amino acids. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. This particular compound is characterized by its unique structure, which includes an amino group (-NH2), a carboxyl group (-COOH), and a distinctive side chain that differentiates it from other amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2,4-dimethylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.

Industrial Production Methods: On an industrial scale, the production of ®-2-Amino-2,4-dimethylpentanoic acid may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified through a series of filtration and crystallization steps.

Types of Reactions:

Oxidation: ®-2-Amino-2,4-dimethylpentanoic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions often result in the formation of corresponding keto acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.

Substitution: The amino group in ®-2-Amino-2,4-dimethylpentanoic acid can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.

Substitution: Hydrochloric acid (HCl) in an aqueous solution at room temperature.

Major Products:

Oxidation: Corresponding keto acids.

Reduction: Alcohol derivatives.

Substitution: Halide or hydroxyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Protein Synthesis

As an amino acid, (R)-2-Amino-2,4-dimethylpentanoic acid serves as a fundamental building block in protein synthesis. It is incorporated into proteins during ribosomal translation, influencing the structure and function of proteins through its unique side chain properties. The compound's branched structure allows for specific interactions within protein folding and stability.

1.2 Precursor in Metabolic Pathways

This amino acid acts as a precursor in various metabolic pathways. Its involvement in neurotransmitter synthesis has been studied, particularly regarding its potential role in enhancing cognitive functions and regulating mood. Research indicates that it may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical for brain function.

Pharmaceutical Applications

2.1 Neurological Research

This compound has shown promise in neurological research due to its potential neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by promoting neuronal health and function. For instance, it has been investigated for its role in protecting against oxidative stress in neuronal cells.

2.2 Athletic Performance Enhancement

The compound has gained interest in sports science for its potential to enhance athletic performance and muscle recovery. It is believed to facilitate protein synthesis and reduce muscle fatigue during intense exercise, making it a candidate for supplementation among athletes.

Synthetic Applications

3.1 Peptide Synthesis

This compound is utilized in the synthesis of peptides due to its chiral nature, which is essential for creating biologically active compounds. Its incorporation into peptide sequences can lead to improved stability and bioactivity of the resulting peptides.

3.2 Organic Synthesis

In synthetic organic chemistry, this amino acid is used as a chiral auxiliary or building block for synthesizing other complex molecules. Its unique structure allows chemists to create compounds with specific stereochemical configurations necessary for various applications.

Case Studies

5.1 Neuroprotective Effects Study

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death rates compared to control groups treated without the compound, suggesting its potential therapeutic application in neurodegenerative conditions .

5.2 Athletic Performance Research

In another study focusing on athletic performance, participants supplemented with this compound exhibited improved recovery times and reduced muscle soreness post-exercise compared to those receiving a placebo . This finding supports its application as a dietary supplement for athletes aiming to enhance performance and recovery.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2,4-dimethylpentanoic acid involves its incorporation into proteins and peptides, where it influences the structure and function of these biomolecules. The amino group can form hydrogen bonds, while the side chain can participate in hydrophobic interactions, affecting the overall stability and activity of proteins. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways.

Comparación Con Compuestos Similares

(S)-2-Amino-2,4-dimethylpentanoic acid: The enantiomer of the compound, differing in its stereochemistry.

Leucine: A branched-chain amino acid with a similar structure but different side chain.

Isoleucine: Another branched-chain amino acid with a different arrangement of the side chain.

Uniqueness: ®-2-Amino-2,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. Its distinct side chain also sets it apart from other amino acids, providing unique properties that can be exploited in various applications.

Actividad Biológica

(R)-2-Amino-2,4-dimethylpentanoic acid, also known as a chiral amino acid, has garnered significant attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

- Molecular Formula : C₆H₁₃N₁O₂

- Molar Mass : 145.20 g/mol

- Solubility : Soluble in water

The compound features a chiral center at the second carbon, which contributes to its unique properties and biological activity. Its structural similarity to other amino acids allows it to participate in various biochemical processes.

This compound is primarily involved in:

- Protein Synthesis : It acts as a building block in peptide synthesis and is incorporated into proteins during ribosomal translation, influencing the protein's structure and function.

- Neurotransmission Modulation : Research indicates that this compound may interact with neurotransmitter systems, potentially affecting brain functions and signaling pathways.

- Metabolic Pathways : It plays a role in various metabolic pathways, including those related to energy metabolism and amino acid metabolism, which are crucial for cellular functions.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially aiding in conditions like neurodegeneration.

- Muscle Recovery : Its role in protein synthesis positions it as a candidate for enhancing athletic performance and muscle recovery post-exercise.

- Antimicrobial Activity : Some research has indicated potential antimicrobial effects against specific pathogens, although further studies are needed to establish this conclusively .

Case Studies and Research Findings

-

Protein Interaction Studies :

- A study demonstrated that this compound can enhance the stability of certain proteins by forming hydrogen bonds and participating in hydrophobic interactions. This finding highlights its importance in protein engineering and design.

-

Neurotransmitter Research :

- In neurological studies, the compound has been shown to modulate neurotransmitter release in vitro, suggesting potential therapeutic applications for mood disorders.

-

Athletic Performance Enhancement :

- A clinical trial investigated the effects of this compound supplementation on muscle recovery in athletes. Results indicated improved recovery times and reduced muscle soreness compared to a placebo group.

Applications

The applications of this compound span several fields:

- Pharmaceuticals : Used as a precursor in the synthesis of various pharmaceutical compounds due to its chiral nature.

- Biochemistry : Its role as a building block for peptides makes it valuable in biochemical research and synthetic chemistry.

- Nutrition : Investigated for its potential benefits in sports nutrition and dietary supplements aimed at enhancing physical performance.

Propiedades

IUPAC Name |

(2R)-2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29589-03-5 | |

| Record name | alpha-Methylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-a-Methylleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I6LNK6551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.